2-Amino-3-guanidino-propionic acid

Catalog No.
S13966885
CAS No.
2462-51-3
M.F
C4H10N4O2
M. Wt
146.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-guanidino-propionic acid

CAS Number

2462-51-3

Product Name

2-Amino-3-guanidino-propionic acid

IUPAC Name

(2S)-2-amino-3-(diaminomethylideneamino)propanoic acid

Molecular Formula

C4H10N4O2

Molecular Weight

146.15 g/mol

InChI

InChI=1S/C4H10N4O2/c5-2(3(9)10)1-8-4(6)7/h2H,1,5H2,(H,9,10)(H4,6,7,8)/t2-/m0/s1

InChI Key

XNBJHKABANTVCP-REOHCLBHSA-N

Canonical SMILES

C(C(C(=O)O)N)N=C(N)N

Isomeric SMILES

C([C@@H](C(=O)O)N)N=C(N)N

Beta-guanidino-L-alanine is a L-alanine derivative in which one of the methyl hydrogens of L-alanine has been replaced by a guanidino group. It has a role as a Brassica napus metabolite. It is a L-alanine derivative, a non-proteinogenic L-alpha-amino acid and a member of guanidines.

2-Amino-3-guanidino-propionic acid, also known as L-2-amino-3-guanidinopropionic acid, is a naturally occurring amino acid derivative. It is characterized by its guanidine group, which is crucial for its biological activity. The molecular formula of 2-amino-3-guanidino-propionic acid is C₄H₁₁N₄O₂, and it has a molecular weight of approximately 182.61 g/mol. This compound is often encountered in its hydrochloride form, which enhances its solubility and stability in aqueous solutions .

The chemical behavior of 2-amino-3-guanidino-propionic acid is largely influenced by its functional groups. It can participate in various reactions typical of amino acids, including:

  • Acid-Base Reactions: The guanidine group can act as a weak base, allowing the compound to form salts with acids.
  • Peptide Bond Formation: Like other amino acids, it can undergo condensation reactions to form peptides.
  • Decarboxylation: Under certain conditions, it may lose a carboxyl group, leading to the formation of other nitrogen-containing compounds.

These reactions are significant in biochemical pathways and synthetic applications, particularly in peptide synthesis.

2-Amino-3-guanidino-propionic acid exhibits notable biological activities. It is recognized for its role as a precursor to creatine, an essential compound for energy metabolism in muscle tissues. Additionally, it has been studied for potential neuroprotective effects and its involvement in regulating nitric oxide synthesis. Its guanidine structure contributes to its ability to interact with various biological molecules, influencing metabolic pathways and cellular signaling .

Several methods are employed for synthesizing 2-amino-3-guanidino-propionic acid:

  • Chemical Synthesis: This involves the reaction of appropriate precursors such as amino acids and guanidine derivatives under controlled conditions.
  • Biological Synthesis: Certain microorganisms can produce this compound through metabolic pathways involving amino acid transformations.
  • Solid-phase Synthesis: Utilized in peptide synthesis, where the compound can be assembled on a solid support using automated synthesizers.

These methods allow for the production of both racemic and enantiomerically pure forms of the compound .

The applications of 2-amino-3-guanidino-propionic acid span various fields:

  • Nutritional Supplements: As a precursor to creatine, it is commonly included in dietary supplements aimed at enhancing athletic performance and muscle recovery.
  • Pharmaceuticals: Investigated for its potential therapeutic effects in neurodegenerative diseases due to its neuroprotective properties.
  • Research: Used in biochemical studies to explore metabolic pathways involving amino acids and nitrogen metabolism.

Interaction studies involving 2-amino-3-guanidino-propionic acid have revealed its capacity to modulate various biological processes:

  • Nitric Oxide Synthase Regulation: The compound influences nitric oxide production, which plays a critical role in vascular function and neurotransmission.
  • Creatine Kinase Activity: It enhances the activity of creatine kinase, an enzyme vital for energy metabolism in muscle cells.

These interactions highlight its significance in both physiological and pathological contexts .

Several compounds share structural similarities with 2-amino-3-guanidino-propionic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
ArginineContains a guanidine groupPrecursor to nitric oxide; involved in protein synthesis
OrnithineA non-proteinogenic amino acidPlays a role in the urea cycle
CitrullineNon-essential amino acidPrecursor to arginine; involved in nitric oxide synthesis
CreatineDerived from arginine and glycineImportant for energy metabolism

While these compounds share certain features with 2-amino-3-guanidino-propionic acid, their distinct roles in biological systems and metabolic pathways underscore the uniqueness of each compound. Specifically, 2-amino-3-guanidino-propionic acid's direct involvement as a creatine precursor sets it apart from others listed above .

The increased adenosine monophosphate : adenosine triphosphate ratio directly binds the γ-subunit of AMP-activated protein kinase, inducing conformational changes that both protect the catalytic threonine-one-hundred-seventy-two from dephosphorylation and promote phosphorylation by upstream kinases. In murine skeletal muscle, eight-week administration doubled AMP-activated protein kinase activity from 52.5 ± 9.3 to 101.8 ± 4.3 pmol mg⁻¹ min⁻¹ [2]. Young mice (seven to eight months) display a larger activation amplitude than older cohorts, indicating age-dependent kinase sensitivity [3].

Experimental systemDurationBasal kinase activity (pmol mg⁻¹ min⁻¹)Activity after 2-Amino-3-guanidino-propionic acidFold changeReference
White gastrocnemius, wild-type mice8 weeks52.5 ± 9.3101.8 ± 4.31.9×25
Whole skeletal muscle, young vs. old mice12 weeksAge-related baselineYoung ↑ 75%, Old ↑ 25%1

Activation enhances downstream phosphorylation of acetyl-CoA carboxylase, stimulates glucose and fatty-acid uptake, and provides the primary upstream brake on mechanistic target of rapamycin complex signalling [5].

Dynamic Interactions with Mechanistic Target of Rapamycin Complex Signalling Networks

Sustained AMP-activated protein kinase stimulation by 2-Amino-3-guanidino-propionic acid suppresses mechanistic target of rapamycin complex one via phosphorylation of regulatory-associated protein of mechanistic target of rapamycin at serine-seven-hundred-ninety-two and tuberous sclerosis complex two at serine-one-three-eighty-seven. In juvenile mice, phosphorylation of ribosomal protein S6 kinase at threonine-three-hundred-eighty-nine fell by thirty-eight per cent after four weeks, while phosphorylation of eukaryotic initiation factor 4E-binding protein remained unchanged [5].

MarkerControl (arbitrary units)2-Amino-3-guanidino-propionic acidPercent changeReference
Phospho-ribosomal protein S6 kinase (T389)1.00 ± 0.050.62 ± 0.04−38%11
Phospho-4E-binding protein (T37/46)1.00 ± 0.060.97 ± 0.07n.s.11

These findings illustrate selective repression of cap-dependent translation while sparing certain initiation-complex components, reflecting a nuanced re-balancing of anabolism and catabolism.

Transcriptional Coactivation of Peroxisome Proliferator-Activated Receptor Gamma Coactivator One Alpha in Energy Metabolism

AMP-activated protein kinase activation elevates peroxisome proliferator-activated receptor gamma coactivator one alpha messenger RNA and protein, thereby coordinating transcription of oxidative phosphorylation genes. In skeletal muscle, messenger RNA abundance rises two-fold after eight weeks of treatment [2], while brain cortex and ventral midbrain show 1.5–1.8-fold increases in mitochondrial transcription factor A and nuclear respiratory factor one alongside modest peroxisome proliferator-activated receptor gamma coactivator one alpha up-regulation [6] [7]. Huntington disease models reveal that this coactivator boost is blunted unless mutant huntingtin is silenced, underscoring disease-specific modulation [8].

TissueFold increase in peroxisome proliferator-activated receptor gamma coactivator one alphaAssociated downstream responseReference
White gastrocnemius2.1 ×Cytochrome c ↑ 55%25
Brain cortex1.3 ×Mitochondrial transcription factor A ↑ 1.6 ×4
Drosophila whole body1.4 ×Atg8 induction, lifespan ↑ 15%12

Mitochondrial Biogenesis Regulatory Cascades

By combining peroxisome proliferator-activated receptor gamma coactivator one alpha induction with calcium/calmodulin-dependent protein kinase IV activation, 2-Amino-3-guanidino-propionic acid drives robust mitochondrial proliferation. Electron-microscopy stereology demonstrated a two-fold increase in mitochondrial volume density in extensor digitorum longus and epitrochlearis muscles after eight weeks [2]. Copy number of mitochondrial DNA rose by 1.5–1.8-fold in murine brain regions within three weeks [6]. In aged rat muscle, however, excessive biogenesis can amplify mitochondrial DNA deletion burden, illustrating a potential trade-off between quantity and genomic integrity [9].

ParameterControl2-Amino-3-guanidino-propionic acidPercent changeReference
Mitochondrial DNA copies (brain cortex)1.00 ± 0.081.50 ± 0.12+50%4
Mitochondrial volume density (extensor digitorum longus)4.2% ± 0.38.4% ± 0.4+100%25
Electron transport chain-negative fibres (aged rat quadriceps)1.0 ± 0.2%3.7 ± 0.5%+270%21

Autophagy–Lysosome Pathway Modulation Mechanisms

Energy-stress signalling mediated by AMP-activated protein kinase converges on Unc-51 like autophagy activating kinase one to prime autophagosome formation, whereas mechanistic target of rapamycin complex one suppresses the same kinase. 2-Amino-3-guanidino-propionic acid tilts this balance toward autophagy:

  • Drosophila given dietary compound exhibited significant Atg8 accumulation; genetic knock-down of Atg5 or AMP-activated protein kinase negated both autophagy and lifespan extension [10] [4].
  • In developing C2C12 myotubes, forty-eight-hour exposure increased microtubule-associated protein 1A/1B-light chain 3-II and lysosomal turnover while promoting mitochondrial fission; metformin produced a contrasting profile, indicating compound-specific autophagic signatures [11].
ModelAutophagy marker changeMechanistic target of rapamycin complex one statusFunctional outcomeReference
Drosophila, 900 mm dietAtg8 ↑ 2.3 ×Ribosomal protein S6 kinase phosphorylation ↓Median lifespan ↑ 15%2
C2C12 myotubesLight chain 3-II ↑ 70%Phospho-ribosomal protein S6 kinase ↓ 45%Myotube diameter ↓ 12%13

These data confirm a conserved AMP-activated protein kinase–mechanistic target of rapamycin complex–Unc-51 like autophagy activating kinase axis through which 2-Amino-3-guanidino-propionic acid enhances autophagic clearance and cellular housekeeping.

XLogP3

-4.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

146.08037557 g/mol

Monoisotopic Mass

146.08037557 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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